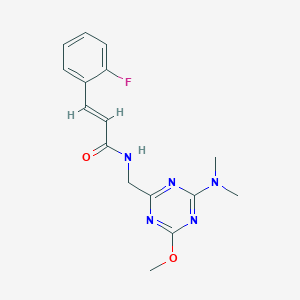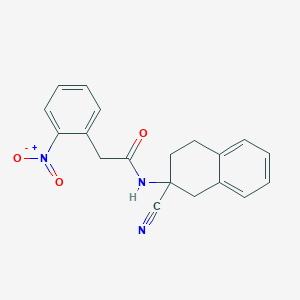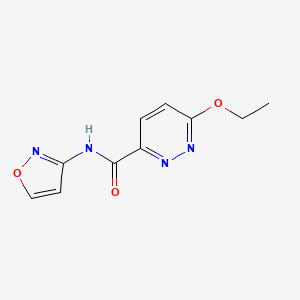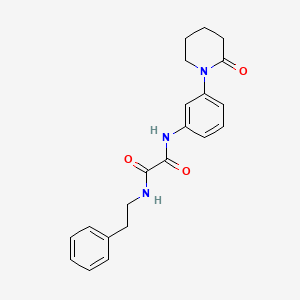
2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H9F2N3O3S . It is offered by various suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H9F2N3O3S. It has an average mass of 301.269 Da and a monoisotopic mass of 301.033264 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.24. It has a predicted density of 1.35 and a predicted boiling point of 521.0±60.0 °C. The predicted pKa is 6.81±0.40 .Scientific Research Applications
Potential in Treating Cerebral Vasospasm
Research indicates the effectiveness of endothelin receptor antagonists, including compounds structurally related to 2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of these antagonists significantly reduced the constriction of blood vessels, suggesting a potential therapeutic application in human vasospasm treatment (Zuccarello et al., 1996).
Inhibitors for Idiopathic Pulmonary Fibrosis and Cough
The compound has been associated with PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough. The cited applications, WO2013117503 and WO2013117504, detail the use of closely related phosphatidylinositol 3-kinase inhibitors, presenting in vitro data supporting these utilities. This underscores the compound's potential role in respiratory conditions (Norman, 2014).
Photosensitizers for Cancer Treatment
Studies have synthesized new derivatives of benzenesulfonamide, including compounds with structural similarities to this compound, for use in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity Against Cancer Cell Lines
Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, a class of compounds that include derivatives similar to this compound, has shown significant antiproliferative activity against various tumor cell lines. This suggests a potential for developing new lead anticancer agents based on the structural framework of benzenesulfonamides (Motavallizadeh et al., 2014).
properties
IUPAC Name |
2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-8(6-15-11)16-20(17,18)10-3-2-7(12)4-9(10)13/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVWDPQMBJMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669919.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)


![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)
![Methyl 3-(4-cyano-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2669933.png)


![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2669942.png)